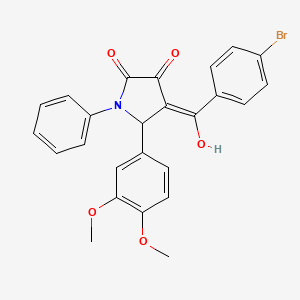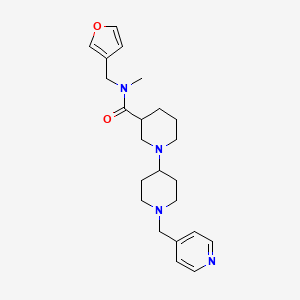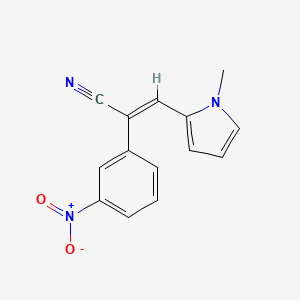![molecular formula C16H14N2OS B5295266 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)
3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone, also known as MBTQ, is a compound that has been extensively studied for its potential therapeutic applications. It is a member of the quinoxaline family of compounds, which are known to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurological disorders. 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and cell division, and cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins. 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has also been shown to modulate the activity of various transcription factors such as NF-κB, which regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to have a wide range of biochemical and physiological effects. In cancer research, 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In inflammation research, 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to reduce the production of inflammatory cytokines and inhibit the activation of the NF-κB pathway. In neurological disorder research, 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. Another advantage is its relatively low toxicity, which makes it suitable for use in animal studies. However, one limitation of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone. One direction is the development of more potent analogs of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone that can be used as therapeutic agents. Another direction is the investigation of the molecular mechanisms underlying the biological activities of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone. This could involve the identification of specific targets of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone and the elucidation of the signaling pathways involved in its mechanism of action. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone in animal models and human clinical trials. This could provide valuable information on the safety and efficacy of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone as a therapeutic agent.
合成法
The synthesis of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone is a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with 4-methylbenzenethiol in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride or sodium borohydride to yield the final product. The purity and yield of 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone can be improved by recrystallization and column chromatography.
科学的研究の応用
3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to reduce the production of inflammatory cytokines and inhibit the activation of the NF-κB pathway. In neurological disorder research, 3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)10-20-16-15(19)17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVLUYPNJPLMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinoxalinone, 3-[[(4-methylphenyl)methyl]thio]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295204.png)

![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295231.png)
![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)

![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide](/img/structure/B5295292.png)